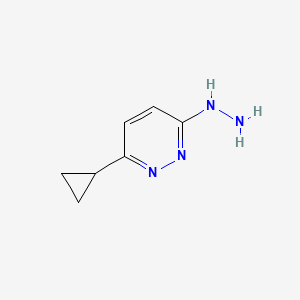

3-Cyclopropyl-6-hydrazinylpyridazine

Description

BenchChem offers high-quality 3-Cyclopropyl-6-hydrazinylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-hydrazinylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-cyclopropylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYUKNGGBCPGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyclopropyl-6-hydrazinylpyridazine chemical structure and properties

Title: 3-Cyclopropyl-6-hydrazinylpyridazine: A Privileged Scaffold for Fused Heterocyclic Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, bifunctional building blocks. 3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) has emerged as a critical intermediate in the synthesis of fused heteroaromatics, most notably the [1,2,4]triazolo[4,3-b]pyridazine and pyrazolo[1,5-b]pyridazine pharmacophores [1].

The structural logic of this molecule is highly deliberate. The pyridazine core offers superior aqueous solubility and favorable dipole moments compared to standard phenyl rings. The cyclopropyl substituent at the 3-position is a classic bioisostere that enhances lipophilic efficiency (LipE) and metabolic stability (by blocking oxidation at that vector) without introducing excessive steric bulk. Finally, the 6-hydrazinyl moiety acts as a powerful bis-nucleophile, primed for annulation reactions. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols for leveraging this scaffold in drug discovery, particularly for kinase and WNT signaling inhibitors[2, 3].

Physicochemical & Structural Profiling

To ensure reproducible synthesis and analytical tracking, the baseline physicochemical parameters of the building block are summarized below.

| Property | Value |

| Chemical Name | 3-Cyclopropyl-6-hydrazinylpyridazine |

| CAS Number | 1315366-19-8 |

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| SMILES | NNC1=CC=C(C2CC2)N=N1 |

| InChIKey | ZAYUKNGGBCPGAI-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Purity Standard | ≥95% (Typically verified via LC-MS/HPLC) |

Mechanistic Rationale for Heterocyclic Assembly

The utility of 3-cyclopropyl-6-hydrazinylpyridazine lies in its highly predictable reactivity profile. The pyridazine ring is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms. However, the exocyclic hydrazine group donates electron density via resonance, specifically activating the adjacent endocyclic nitrogen.

When exposed to a C1-electrophile (such as formic acid, triethyl orthoformate, or carbon disulfide), the reaction proceeds via a highly ordered cascade:

-

Initial Attack: The terminal, more sterically accessible primary amine (-NH₂) of the hydrazine attacks the electrophilic carbon.

-

Cyclization: The activated endocyclic pyridazine nitrogen acts as an internal nucleophile, attacking the intermediate imine/carbonyl carbon to close the 5-membered ring.

-

Aromatization: Acid-catalyzed elimination of water or alcohol drives the irreversible aromatization of the newly formed triazole ring, yielding the highly stable [1,2,4]triazolo[4,3-b]pyridazine system.

Chemical workflow from precursor to the triazolopyridazine pharmacophore.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating—meaning they contain built-in physical or analytical cues that confirm the success of the transformation without requiring immediate off-line analysis.

Protocol A: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

Objective: Convert 3-chloro-6-cyclopropylpyridazine to the hydrazine intermediate via Nucleophilic Aromatic Substitution (SNAr) [4].

Causality & Design: The chloride leaving group on a cyclopropyl-substituted pyridazine is less labile than on a standard dichloropyridazine due to the electron-donating nature of the cyclopropyl ring. To overcome this, a large excess of hydrazine hydrate (typically 5–10 equivalents) is used. This excess serves a dual purpose: it drives the equilibrium forward and strictly suppresses the formation of the symmetric dimer (1,2-bis(6-cyclopropylpyridazin-3-yl)hydrazine), which is a common failure mode in this chemistry.

Step-by-Step Methodology:

-

Suspend 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Add hydrazine hydrate (80% aqueous, 8.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (80 °C) for 3–5 hours.

-

Self-Validation Check: The reaction progress is visually indicated by the initial dissolution of the starting material into a clear solution, followed by the gradual formation of a precipitate as the product forms (the hydrazinyl derivative is significantly less soluble in ethanol than the chloro-precursor).

-

Concentrate the mixture under reduced pressure to remove ethanol, dilute with ice-cold water, and filter the resulting precipitate. Wash with cold water and dry under a vacuum to yield the product.

Protocol B: Annulation to 6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Objective: Construct the fused triazole ring using formic acid as the C1 source [2].

Causality & Design: While conventional heating can be used, microwave irradiation is vastly superior here. The rapid, uniform dielectric heating overcomes the activation energy barrier of the final dehydration/aromatization step instantly, preventing the accumulation of the uncyclized formyl-hydrazine intermediate and minimizing thermal degradation.

Step-by-Step Methodology:

-

Charge a microwave-safe vial with 3-cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and dissolve in neat formic acid (acting as both reagent and solvent).

-

Seal the vial and irradiate in a microwave reactor at 100 °C for 2 hours.

-

Self-Validation Check: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. The cessation of effervescence validates complete neutralization, which is critical to prevent the hydrolysis of the product during extraction.

-

Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Analytical Validation

To confirm the structural integrity of the synthesized compounds, the following analytical signatures must be observed:

-

LC-MS (ESI+): The conversion from the hydrazine intermediate to the triazolopyridazine is marked by a distinct mass shift. The precursor exhibits an

of 151.1 m/z. The annulation with formic acid adds a carbon (+12) but loses water (-18) and a hydrogen molecule (-2) during aromatization, resulting in a net addition of 10 Da. The product will show an -

¹H NMR (DMSO-d6): The successful cyclization is definitively proven by the disappearance of the broad hydrazine -NH and -NH₂ singlets (typically between 4.0–8.0 ppm) and the emergence of a sharp, highly deshielded singlet at >8.8 ppm, corresponding to the new C3 proton of the triazole ring.

Therapeutic Applications & Target Pathways

The resulting fused triazolopyridazine scaffolds are highly privileged in targeted oncology. They act as potent, ATP-competitive Type I kinase inhibitors. A primary application of this specific cyclopropyl-substituted scaffold is the inhibition of the MET (Mesenchymal-Epithelial Transition) kinase and the modulation of the WNT signaling pathway [3].

By occupying the adenine-binding pocket of the MET kinase domain, these compounds prevent the autophosphorylation of the receptor upon Hepatocyte Growth Factor (HGF) binding. This blockade severs downstream signal transduction through the PI3K/AKT and RAS/MAPK cascades, effectively halting tumor cell proliferation and inducing apoptosis.

MET kinase signaling pathway targeted by triazolopyridazine inhibitors.

References

-

Title: Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation Source: RSC Publishing URL: [Link]

-

Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: ACS Publications URL: [Link]

An In-depth Technical Guide to 3-Cyclopropyl-6-hydrazinylpyridazine: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropyl-6-hydrazinylpyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore rational synthetic approaches, and discuss its potential applications as a scaffold in medicinal chemistry. This document is intended to serve as a valuable resource, synthesizing theoretical knowledge with practical insights to facilitate further research and innovation in the field.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, anticancer, and antimicrobial effects.[2][3] The incorporation of a hydrazinyl group introduces a highly reactive and versatile handle for further molecular elaboration, enabling the construction of complex heterocyclic systems.[4] Furthermore, the presence of a cyclopropyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a drug candidate.[5][6] 3-Cyclopropyl-6-hydrazinylpyridazine thus represents a confluence of these three valuable pharmacophoric elements, making it a compound of considerable interest for the design of novel therapeutics.

Core Compound Identity and Physicochemical Properties

3-Cyclopropyl-6-hydrazinylpyridazine is a distinct chemical entity with the following identifiers and properties:

| Property | Value | Source |

| IUPAC Name | 3-cyclopropyl-6-hydrazinylpyridazine | [7] |

| CAS Number | 1315366-19-8 | [7] |

| Molecular Formula | C₇H₁₀N₄ | [7] |

| Molecular Weight | 150.185 g/mol | [7] |

| Canonical SMILES | NNC1=CC=C(C2CC2)N=N1 | [7] |

Structural Representation:

Caption: 2D Structure of 3-Cyclopropyl-6-hydrazinylpyridazine

Synthetic Pathways and Methodologies

Proposed Synthetic Workflow:

A plausible synthetic route would commence with a dichloropyridazine precursor, which is then selectively functionalized with the cyclopropyl group, followed by the introduction of the hydrazinyl moiety.

Caption: Proposed synthetic workflow for 3-Cyclopropyl-6-hydrazinylpyridazine.

Experimental Protocol (Representative):

The following protocol is a generalized representation based on the synthesis of similar hydrazinopyridazines and should be optimized for the specific substrate.[8]

Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine (via Suzuki Coupling)

-

To a solution of 3,6-dichloropyridazine (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-cyclopropylpyridazine.

Step 2: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

-

To a solution of 3-chloro-6-cyclopropylpyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is added hydrazine hydrate (5.0-10.0 eq).

-

The reaction mixture is heated at reflux for several hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Further purification, if necessary, can be achieved by recrystallization or column chromatography to afford pure 3-Cyclopropyl-6-hydrazinylpyridazine.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 3-Cyclopropyl-6-hydrazinylpyridazine is dominated by the nucleophilic character of the hydrazinyl group. This moiety serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems through condensation reactions with various electrophiles.

Key Reactions:

-

Formation of Hydrazones: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazone derivatives are themselves a class of compounds with a broad spectrum of biological activities.[1][9]

-

Synthesis of Triazolopyridazines: Reaction with formic acid or other one-carbon synthons can lead to the formation of triazolo[4,3-b]pyridazines, a class of fused heterocycles with known biological activities.

-

Synthesis of Pyrazolyl-pyridazines: Condensation with 1,3-dicarbonyl compounds provides access to pyridazines bearing a pyrazole substituent.

Caption: Derivatization potential of 3-Cyclopropyl-6-hydrazinylpyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Cyclopropyl-6-hydrazinylpyridazine suggest its potential as a valuable scaffold for the development of novel therapeutic agents across various disease areas.

-

Anticancer Agents: Pyridazine derivatives have been investigated as inhibitors of various kinases and other signaling pathways implicated in cancer.[1] The introduction of the cyclopropyl and hydrazinyl groups offers opportunities for novel interactions with target proteins.

-

Cardiovascular Drugs: The pyridazine core is present in several cardiovascular drugs.[2] Hydrazinopyridazines, in particular, have been explored as vasodilators.[4]

-

Antimicrobial Agents: The broad biological activity of hydrazones and other nitrogen-containing heterocycles suggests the potential for developing novel antibacterial and antifungal agents from this scaffold.[10]

-

Central Nervous System (CNS) Active Compounds: The pyridazine nucleus is a component of drugs targeting the CNS. Further derivatization of 3-Cyclopropyl-6-hydrazinylpyridazine could lead to the discovery of novel psychoactive compounds.

Safety and Handling

While specific toxicity data for 3-Cyclopropyl-6-hydrazinylpyridazine is not available, it is prudent to handle this compound with the care appropriate for a novel chemical entity. Based on related structures, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloचन, eye protection, and a lab coat), should be employed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyridazine scaffold, a versatile hydrazinyl group, and a property-enhancing cyclopropyl moiety makes it an attractive starting point for the synthesis of diverse compound libraries. The synthetic strategies and reactivity patterns discussed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation therapeutics.

References

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. 2017;22(1):153. Available from: [Link]

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. 2018;9(8):3201-3207. Available from: [Link]

-

Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines. Il Farmaco; edizione scientifica. 1978;33(2):99-105. Available from: [Link]

-

Synthesis and biotransformation of 3-hydrazinopyridazine drugs. Il Farmaco; edizione scientifica. 1986;41(10):793-803. Available from: [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. 2023. Available from: [Link]

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Trend in Scientific Research and Development. 2018;Volume-2(Issue-4):1321-1326. Available from: [Link]

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry. 2020;26(52):12014-12020. Available from: [Link]

-

Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. 2019;16(1):3-11. Available from: [Link]

-

A review exploring biological activities of hydrazones. Journal of Pharmacy Research. 2012;5(8):4295-4309. Available from: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019. Available from: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016;59(13):5987-6018. Available from: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical and Clinical Research. 2016;8(10):1413-1421. Available from: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. 2016. Available from: [Link]

-

3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 4):o1020. Available from: [Link]

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. CN102249991A. 2011.

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o386. Available from: [Link]

-

Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. Chemical Communications. 2016;52(5):956-959. Available from: [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives | MDPI [mdpi.com]

- 2. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biotransformation of 3-hydrazinopyridazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8): A Comprehensive Technical Guide on Synthesis, Identifiers, and Applications in Medicinal Chemistry

Executive Summary

3-Cyclopropyl-6-hydrazinylpyridazine is a highly versatile, bi-functional building block utilized extensively in the pharmaceutical industry and advanced medicinal chemistry[1]. Characterized by its unique combination of a lipophilic cyclopropyl group and a highly nucleophilic hydrazine moiety appended to a pyridazine core, it serves as a critical intermediate for synthesizing complex fused heterocycles, such as triazolo[4,3-b]pyridazines[2].

This whitepaper provides an in-depth, expert-level analysis of its chemical identifiers, the mechanistic causality behind its step-by-step synthetic methodologies, and its downstream applications in modern drug discovery.

Chemical Identity & Structural Parameters

Accurate identification and physicochemical profiling are essential for procurement, analytical validation, and computational drug modeling. The structural logic of 3-cyclopropyl-6-hydrazinylpyridazine is rooted in its push-pull electronic nature. The electron-deficient 1,2-diazine (pyridazine) ring makes the C3 and C6 positions highly susceptible to nucleophilic attack, while the cyclopropyl group provides steric bulk and lipophilicity without the metabolic liabilities of larger, flexible alkyl chains[3].

Table 1: Core Identifiers and Nomenclature

| Parameter | Value |

| IUPAC Name | (6-cyclopropylpyridazin-3-yl)hydrazine |

| CAS Registry Number | 1315366-19-8[4] |

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol [5] |

| SMILES | c1cc(nnc1C3CC3)NN |

Table 2: Physicochemical Properties (Predicted & Experimental)

| Property | Value | Significance |

| Physical State | Solid (typically crystalline) | Favorable for benchtop handling, weighing, and long-term storage. |

| Topological Polar Surface Area (TPSA) | ~63.9 Ų | Favorable for membrane permeability in downstream Active Pharmaceutical Ingredients (APIs). |

| Hydrogen Bond Donors | 3 (-NH, -NH2) | Highly reactive for condensation and cyclization reactions. |

| Hydrogen Bond Acceptors | 4 (Pyridazine Ns, Hydrazine Ns) | Influences target binding (e.g., kinase hinge regions) in final drug molecules. |

Mechanistic Synthesis Pathways

The synthesis of 3-cyclopropyl-6-hydrazinylpyridazine relies on the sequential, regioselective functionalization of the symmetric starting material, 3,6-dichloropyridazine.

Causality in Experimental Design

The synthesis is strategically designed as a two-step process to maximize yield and prevent unwanted side reactions:

-

Suzuki-Miyaura Cross-Coupling: 3,6-dichloropyridazine is reacted with cyclopropylboronic acid. The stoichiometry must be strictly controlled (typically 1:1 to 1:1.1) to prevent double coupling, yielding the mono-substituted 3-chloro-6-cyclopropylpyridazine[6].

-

Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom is displaced by hydrazine. Hydrazine hydrate is chosen over anhydrous hydrazine for safety and handling reasons. The "alpha-effect" of hydrazine makes it an exceptionally strong nucleophile, allowing the SNAr to proceed rapidly on the electron-deficient pyridazine ring. Ethanol is utilized as the solvent to ensure the solubility of the precursor while allowing the highly polar hydrazine product to spontaneously precipitate upon cooling, enabling a self-validating purification step.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-chloro-6-cyclopropylpyridazine

-

Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Add a degassed mixture of Toluene/Water (4:1 v/v) and potassium carbonate (2.0 eq) as the base.

-

Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1).

-

Upon completion, cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 3-chloro-6-cyclopropylpyridazine[6].

Step 2: SNAr with Hydrazine Hydrate

-

Dissolve 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Add hydrazine monohydrate (5.0 eq) dropwise at room temperature. Expert Note: The 5-fold excess is critical to prevent the formation of symmetric bis-pyridazinyl hydrazine dimers.

-

Reflux the mixture at 80°C for 4-6 hours.

-

Monitor the reaction via LC-MS. The disappearance of the starting material (m/z ~155) and the appearance of the product mass (m/z [M+H]⁺ = 151.1) indicates completion.

-

Cool the reaction to 0°C. The product, 3-cyclopropyl-6-hydrazinylpyridazine, will precipitate as a solid.

-

Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.

Synthetic pathway for 3-cyclopropyl-6-hydrazinylpyridazine via cross-coupling and SNAr.

Applications in Medicinal Chemistry

The primary utility of 3-cyclopropyl-6-hydrazinylpyridazine lies in its ability to undergo cyclocondensation reactions to form complex bicyclic systems.

Synthesis of Triazolo[4,3-b]pyridazines

Reacting the hydrazine intermediate with orthoesters (e.g., triethyl orthoformate), carboxylic acids, or acyl chlorides yields 3-substituted-6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines[2]. This scaffold is a privileged structure in medicinal chemistry:

-

Kinase Inhibition: Triazolopyridazines are frequently employed as hinge-binding motifs in kinase inhibitors (e.g., p38 MAP kinase inhibitors used for inflammatory diseases)[3]. The cyclopropyl group fits snugly into hydrophobic pockets, enhancing target affinity and residence time.

-

DHODH Inhibitors: Pyridazine derivatives have also been explored as inhibitors of Human Dihydroorotate Dehydrogenase (DHODH), a key target for antiviral and autoimmune therapies[6].

Downstream applications of the hydrazine intermediate in generating bioactive heterocycles.

Handling, Stability, and Analytical Characterization

-

Stability: Free hydrazines are prone to oxidation upon prolonged exposure to air. It is highly recommended to store 3-cyclopropyl-6-hydrazinylpyridazine under an inert atmosphere (Argon or Nitrogen) at 2-8°C[1]. Alternatively, it can be converted to its hydrochloride salt for long-term benchtop stability.

-

Self-Validating Analytics:

-

¹H NMR (DMSO-d₆): The hydrazine protons typically appear as a broad singlet (NH₂) around 4.0-4.5 ppm and a distinct singlet (NH) around 8.0-8.5 ppm. The cyclopropyl protons will appear upfield (0.8-1.2 ppm for the CH₂ groups, and ~2.0-2.2 ppm for the CH group).

-

LC-MS: Electrospray ionization (ESI) in positive mode will yield a strong [M+H]⁺ peak at 151.1 m/z.

-

References

-

chemsrc.com - 5-[3-(4-bromophenyl)-5-[(2-chloro-6-methylquinolin-3-yl)methyl]-4,5... URL: [Link]

-

acs.org - Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry URL: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 4. CAS#:397274-71-4 | 5-[3-(4-bromophenyl)-5-[(2-chloro-6-methylquinolin-3-yl)methyl]-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | Chemsrc [chemsrc.com]

- 5. 1159814-07-9|6-Cyclopropylpyridazin-3-amine|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

Literature review of cyclopropyl-substituted pyridazines

An In-depth Technical Guide to Cyclopropyl-Substituted Pyridazines in Modern Drug Discovery

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged structure."[1] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses unique electronic characteristics, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, making it a versatile scaffold for designing biologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[3][4][5][6][7][8]

Concurrently, the cyclopropyl group has emerged as a crucial motif in modern drug design.[9] Far from being a simple saturated ring, its strained three-membered structure confers properties akin to an alkene, with enhanced π-character in its C-C bonds.[10] The introduction of a cyclopropyl fragment can impart conformational rigidity, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity by locking a molecule into a bioactive conformation.[9][10][11]

This guide explores the synergistic combination of these two powerful moieties: the cyclopropyl-substituted pyridazines. We will delve into the synthetic strategies for their creation, analyze the physicochemical and pharmacological impact of the cyclopropyl group, and examine their mechanisms of action in various therapeutic contexts, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Synthetic Strategies for Cyclopropyl-Pyridazines

The construction of cyclopropyl-substituted pyridazines can be approached through two primary strategies: incorporating the cyclopropyl group into a starting material before the formation of the pyridazine ring, or by attaching the cyclopropyl moiety to a pre-existing pyridazine scaffold.

Formation of the Pyridazine Core

The foundational method for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or its derivatives.[1][2] This robust reaction forms the heterocyclic core in a single, efficient step. Modern advancements have expanded the synthetic toolkit to include cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkenes or alkynes, which yields highly substituted pyridazines.[12][13] Furthermore, multi-component reactions and novel cyclization strategies offer streamlined pathways to complex pyridazine structures under mild conditions.[14]

Caption: Mechanism of TYK2 signaling pathway inhibition.

Broad-Spectrum Biological Activity

Beyond kinase inhibition, the pyridazine core is associated with a wide array of biological effects. [5][6]The addition of a cyclopropyl group can enhance these native activities. Documented activities for the broader pyridazine class include:

-

Anti-inflammatory and Analgesic: Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. [4]* Antimicrobial and Antiviral: The diazine core is present in many compounds with activity against various pathogens. [3][4]* Antihypertensive and Cardiovascular: Certain pyridazinones are known to have vasodilatory and cardiotonic effects. [3][7]* Anticonvulsant: Several pyridazine derivatives have shown efficacy in models of epilepsy.

Part 4: Experimental Protocols & Data

Representative Synthetic Protocol

Synthesis of 3,6-Dicyclopropylpyridazine (Illustrative) This protocol is a conceptual illustration based on the general principle of hydrazine condensation.

-

Materials: 1,4-dicyclopropyl-1,4-butanedione, hydrazine hydrate, ethanol, reflux condenser, magnetic stirrer, round-bottom flask.

-

Procedure:

-

To a solution of 1,4-dicyclopropyl-1,4-butanedione (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.2 eq).

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3,6-dicyclopropylpyridazine.

-

Biological Activity Data

The following table summarizes representative data for cyclopropyl-containing kinase inhibitors, demonstrating their high potency.

| Compound ID | Target Kinase | IC₅₀ (nM) | Therapeutic Area | Reference |

| BMS-986165 | TYK2 (JH2 domain) | < 10 | Autoimmune Disease | [15] |

| Cabozantinib | MET, VEGFR2 | 1.3, 4 | Oncology | [10] |

| Foretinib | MET, VEGFR2 | 0.4, 0.9 | Oncology | [10] |

Conclusion and Future Perspectives

The strategic fusion of the pyridazine core with a cyclopropyl substituent represents a powerful approach in modern drug discovery. The pyridazine scaffold provides a robust and versatile platform for engaging with a multitude of biological targets, while the cyclopropyl group offers a unique tool for optimizing potency, selectivity, and pharmacokinetic properties. The clinical success of molecules like Cabozantinib and the promising development of candidates like BMS-986165 underscore the therapeutic potential of this chemical class. [10][15] Future research will likely focus on developing novel and more efficient synthetic routes to access a wider diversity of cyclopropyl-pyridazine analogues. Exploring new substitution patterns on both the cyclopropyl and pyridazine rings will undoubtedly uncover new structure-activity relationships and lead to the identification of inhibitors for novel therapeutic targets. As our understanding of disease biology deepens, the cyclopropyl-substituted pyridazine scaffold is poised to remain a highly valuable and frequently utilized template in the design of next-generation therapeutics.

References

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: )

- Various Chemical and Biological Activities of Pyridazinone Deriv

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Center for Biotechnology Information. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. National Center for Biotechnology Information. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (URL: [Link])

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. (URL: [Link])

-

Substrate-Controlled Synthesis of Spirocyclopropylpyrazolones and Bicyclic 4,5-Dihydropyrazoles from 1,2-Diaza-1,3-dienes with Sulfur Ylides. ACS Publications. (URL: [Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. (URL: [Link])

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Center for Biotechnology Information. (URL: [Link])

-

Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. BENTHAM SCIENCE. (URL: [Link])

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (URL: [Link])

-

Synthesis of pyridazines. Organic Chemistry Portal. (URL: [Link])

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. (URL: [Link])

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. (URL: [Link])

-

Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. ResearchGate. (URL: [Link])

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (URL: [Link])

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. (URL: [Link])

-

Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. sarpublication.com [sarpublication.com]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridazine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Cyclopropyl-6-hydrazinylpyridazine

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, the introduction of novel molecular entities necessitates a rigorous and proactive evaluation of their potential hazards. 3-Cyclopropyl-6-hydrazinylpyridazine is a heterocyclic compound of interest, likely as a building block in the synthesis of more complex, biologically active molecules. Its structure, combining a pyridazine core with a reactive hydrazinyl moiety, suggests a profile of both significant utility and considerable hazard. This guide is crafted for the discerning researcher and drug development professional, providing an in-depth analysis of the known and anticipated hazards associated with this compound. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring that experimental objectives can be achieved without compromising the well-being of laboratory personnel. Our approach is grounded in the fundamental principles of chemical toxicology and occupational safety, extrapolating from data on structurally related compounds to build a comprehensive safety profile.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. While experimental data for 3-Cyclopropyl-6-hydrazinylpyridazine is not extensively documented in public literature, we can infer key characteristics based on its structural analogues.

Table 1: Physicochemical Properties of 3-Cyclopropyl-6-hydrazinylpyridazine and a Related Analogue

| Property | 3-Cyclopropyl-6-hydrazinylpyridazine (Predicted/Inferred) | 3-Chloro-6-hydrazinopyridazine (Experimental/Database) |

| Molecular Formula | C₇H₁₀N₄ | C₄H₅ClN₄[1][2][3] |

| Molecular Weight | 150.18 g/mol | 144.56 g/mol [1][2][3] |

| Appearance | Likely a solid at room temperature | Solid[1] |

| Melting Point | Not available | 137-141 °C[1] |

| Boiling Point | Not available | 271.0 °C (Predicted)[3][4] |

| Solubility | Likely soluble in organic solvents | Limited water solubility (10.1 µg/mL)[2][3][4] |

| XLogP3 | Not available | 0.4[2][3][4] |

The presence of the polar hydrazinyl group suggests some potential for hydrogen bonding, which may influence its melting point and solubility. The cyclopropyl group adds a degree of lipophilicity.

Caption: Anticipated GHS Hazard Classifications.

Experimental Protocols for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid 3-Cyclopropyl-6-hydrazinylpyridazine and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are required. A face shield should also be worn when handling larger quantities or if there is a risk of splashing.

-

Body Protection: A fully buttoned laboratory coat is mandatory. For operations with a higher risk of exposure, consider a chemically resistant apron or suit.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be necessary for emergency situations or certain non-routine operations.

Safe Handling and Weighing Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, a weigh boat should be used and carefully covered during transport.

-

Dispensing: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.

-

In Solution: When in solution, handle with the same level of caution. Avoid splashes and aerosol generation.

-

Decontamination: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated materials (gloves, bench paper, etc.) as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves. [5][6][7]

Caption: General workflow for safely handling hazardous compounds.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6]Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: While specific stability data is unavailable, some related compounds are noted to be air-sensitive. [8][9]Storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent degradation.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [6]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]* Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. [7]

Disposal Considerations

All waste containing 3-Cyclopropyl-6-hydrazinylpyridazine must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is a compound that requires a high degree of caution in its handling and use. Its toxicological profile is dominated by the hazards associated with the hydrazine functional group, including acute toxicity, severe irritation, and potential long-term effects such as carcinogenicity. By adhering to the rigorous protocols outlined in this guide—encompassing engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures—researchers can mitigate the risks and safely harness the synthetic potential of this molecule. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy in all operations involving this and similarly hazardous compounds.

References

- Title: Biotransformation of hydrazine derivatives in the mechanism of toxicity.

- Title: Hydrazine Toxicology - MD Searchlight Source: MD Searchlight URL

- Title: Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL

- Title: BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY - DTIC Source: Defense Technical Information Center URL

-

Title: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem Source: PubChem URL: [Link]

- Title: ATSDR Hydrazines Tox Profile Source: Agency for Toxic Substances and Disease Registry URL

- Title: SAFETY DATA SHEET - Fisher Scientific (3-Chloro-6-hydrazinopyridazine)

- Title: SAFETY DATA SHEET - MilliporeSigma (General Hydrazine Derivative)

- Title: SAFETY DATA SHEET - Fisher Scientific (6-Chloropyridazine-3-carboxylic acid)

- Title: 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8 Source: ChemWhat URL

- Title: Buy 3-Chloro-6-hydrazinylpyridazine from HANGZHOU TIANYE CHEMICALS CO.

- Title: SAFETY DATA SHEET - Fisher Scientific (2,5-Dihydroxybenzaldehyde)

- Title: SAFETY DATA SHEET - Fisher Scientific (5-Nitro-2-furaldehyde)

-

Title: 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem Source: PubChem URL: [Link]

- Title: 3-Chloro-6-hydrazinopyridazine - Apollo Scientific Source: Apollo Scientific URL

- Title: 17284-97-8, 3-Chloro-6-hydrazinopyridazine Formula - ECHEMI Source: ECHEMI URL

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

3-Cyclopropyl-6-hydrazinylpyridazine as a building block in drug discovery

3-Cyclopropyl-6-hydrazinylpyridazine: A Privileged Building Block in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active pharmacophores relies heavily on versatile and robust chemical building blocks. 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8) has emerged as a highly privileged intermediate. By combining the metabolic stability of a cyclopropyl ring with the bidentate nucleophilicity of a hydrazinyl group mounted on a pyridazine core, this compound serves as a critical precursor for synthesizing fused heterocyclic systems—most notably [1,2,4]triazolo[4,3-b]pyridazines. This technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of this indispensable building block.

Structural and Physicochemical Rationale

The utility of 3-cyclopropyl-6-hydrazinylpyridazine is not accidental; it is rooted in the synergistic physicochemical properties of its three distinct structural domains:

-

The Pyridazine Core: Pyridazine (a 1,2-diazine) is a privileged scaffold in drug discovery [2]. It offers a favorable dipole moment, excellent water solubility, and two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This makes it an ideal central core for interacting with the hinge regions of various protein kinases and enzymes.

-

The Cyclopropyl Motif: Unlike straight-chain alkyl groups, the cyclopropyl ring possesses a high C–H bond dissociation energy. This imparts significant metabolic stability, rendering the molecule highly resistant to cytochrome P450-mediated oxidative cleavage. Furthermore, its rigid, planar-like steric bulk allows it to occupy specific lipophilic pockets in target proteins without introducing excessive rotational entropy.

-

The Hydrazinyl Moiety: The alpha-effect of the adjacent nitrogen atoms makes the hydrazinyl group a highly reactive, bifunctional nucleophile. This reactivity is the engine that drives the rapid cyclocondensation reactions required to build fused triazole rings.

Structural rationale and physicochemical benefits of the building block.

Synthetic Methodologies & Workflows

To utilize this building block effectively, researchers must understand the causality behind the reaction conditions. The protocols below are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine via SNAr

Causality: The pyridazine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr). However, the electron-donating nature of the cyclopropyl group slightly dampens the electrophilicity of the ring compared to unsubstituted analogs. To overcome this activation energy barrier without causing the hydrazine to dimerize with two pyridazine molecules, microwave irradiation in a protic solvent is utilized [1].

-

Reaction Setup: Charge a microwave-safe vial with 3-chloro-6-cyclopropylpyridazine (1.0 equiv) and hydrazine monohydrate (1.5 equiv). The 0.5 equiv excess is critical to kinetically favor the mono-substituted product and prevent the formation of symmetric bis-pyridazine byproducts.

-

Solvation: Suspend the mixture in absolute ethanol to achieve a 0.5 M concentration. Ethanol stabilizes the polar transition state of the SNAr reaction.

-

Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 2 hours.

-

In-Process Validation: Sample the mixture for LC-MS analysis. The reaction is complete when the starting material peak (exhibiting a characteristic 3:1 chlorine isotope pattern) disappears, replaced by the M+1 mass of the hydrazinyl product.

-

Workup: Partition the crude mixture between dichloromethane (DCM) and water. The product selectively partitions into the organic layer, leaving unreacted hydrazine and salts in the aqueous phase. Dry the organic layer over anhydrous

and concentrate in vacuo.

Protocol 2: Assembly of the [1,2,4]Triazolo[4,3-b]pyridazine Core

Causality: Fusing a triazole ring onto the pyridazine core requires a condensation step followed by aggressive dehydration. Phosphorus oxychloride (

-

Condensation: React the purified 3-cyclopropyl-6-hydrazinylpyridazine with a target carboxylic acid (1.0 equiv) to form an intermediate carbohydrazide.

-

Cyclodehydration: Suspend the intermediate in neat

and heat to 90–100 °C for 4–6 hours. -

Quenching & Validation: Carefully pour the hot mixture over crushed ice to hydrolyze the excess

. Slowly neutralize the highly acidic aqueous mixture with saturated aqueous

Synthetic workflow for generating fused triazolopyridazines.

Applications in Drug Discovery

The downstream products of 3-cyclopropyl-6-hydrazinylpyridazine have demonstrated profound efficacy across multiple therapeutic areas:

-

Phosphodiesterase 4 (PDE4) Inhibitors: Research by Skoumbourdis et al. utilized hydrazinylpyridazines to synthesize highly potent [1,2,4]triazolo[4,3-b]pyridazines. These compounds act as potent, selective inhibitors of PDE4A, an enzyme critical in the regulation of inflammatory pathways. The structural geometry provided by the fused ring system allows for precise docking within the PDE4 active site [3].

-

Anticryptosporidial Agents: In the fight against neglected tropical diseases, Oboh et al. optimized a triazolopyridazine screening hit (MMV665917) to develop new leads against Cryptosporidium parvum. By utilizing hydrazinylpyridazine building blocks, they successfully tuned the steric bulk of the linker regions, resulting in compounds with sub-micromolar potency and significantly reduced hERG channel liability [1].

-

Anticancer Therapeutics: The pyridazine core is widely recognized as a privileged structure in oncology. A comprehensive review by He et al. highlights that pyridazine derivatives are frequently employed as central cores in kinase inhibitors due to their optimal trajectory for substituent vectors and high selectivity profiles against tumor cell lines[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological impact of structural modifications on the triazolopyridazine scaffold, demonstrating the necessity of precise building block selection.

| Compound / Scaffold | Target | Key Structural Modification | Biological Activity / Potency | Ref. |

| Compound 18 (Triazolopyridazine) | PDE4A | 2,5-dimethoxyphenyl substitution | Highly Potent Selective Inhibition | [3] |

| MMV665917 (Screening Hit) | C. parvum | Urea Linker | [1] | |

| Compound 12a | C. parvum | Arylacetamide Linker | [1] | |

| Compound 13 | C. parvum | Sulfonamide Linker | Dramatic loss of potency | [1] |

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is far more than a simple chemical reagent; it is a strategic asset in drug design. Its ability to undergo rapid, high-yielding cyclization reactions while imparting metabolic stability via its cyclopropyl motif makes it an ideal precursor for the triazolopyridazine pharmacophore. As demonstrated in applications ranging from PDE4 inhibition to antiparasitic and anticancer therapies, mastering the chemistry of this building block is essential for modern drug development professionals.

References

-

Oboh, E., Schubert, T. J., Teixeira, J. E., et al. (2021). "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin." PMC. URL:[Link]

-

He, Z.-X., Gong, Y.-P., Zhang, X., et al. (2021). "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry. URL:[Link]

-

Skoumbourdis, A. P., LeClair, C. A., Stefan, E., et al. (2009). "Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Methodological & Application

Step-by-step synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

Application Note: Synthesis and Protocol for 3-Cyclopropyl-6-hydrazinylpyridazine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8)

Introduction and Strategic Rationale

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and other targeted therapeutics[1]. The incorporation of a cyclopropyl group often enhances the metabolic stability and lipophilicity of the core, while the hydrazine moiety serves as a highly reactive nucleophilic handle for subsequent cyclization (e.g., forming triazolo[4,3-b]pyridazines) or functionalization[2].

This application note details a robust, two-step synthetic methodology for 3-Cyclopropyl-6-hydrazinylpyridazine. The strategy leverages the symmetric nature of the commercially available 3,6-dichloropyridazine.

Retrosynthetic Strategy

-

Suzuki-Miyaura Cross-Coupling: A statistically controlled mono-alkylation of 3,6-dichloropyridazine with cyclopropylboronic acid to yield 3-chloro-6-cyclopropylpyridazine[1][3].

-

Nucleophilic Aromatic Substitution (

): Displacement of the remaining chlorine atom using hydrazine hydrate to yield the final product[2].

Reaction pathway for 3-Cyclopropyl-6-hydrazinylpyridazine synthesis.

Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine

Mechanistic Insights & Causality

3,6-dichloropyridazine is a symmetric dihalide. To achieve mono-substitution and prevent the formation of the unwanted 3,6-dicyclopropylpyridazine byproduct, the stoichiometry of the cyclopropylboronic acid must be strictly controlled (typically 1.0 to 1.05 equivalents)[3]. The use of a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), facilitating the transmetalation step of the catalytic cycle[1].

Quantitative Reaction Parameters

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role |

| 3,6-Dichloropyridazine | 148.98 | 1.0 | 1.49 g | Electrophile |

| Cyclopropylboronic acid | 85.90 | 1.05 | 0.90 g | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.41 g | Catalyst |

| K₂CO₃ | 138.21 | 2.5 | 3.45 g | Base |

| 1,4-Dioxane / H₂O (4:1) | N/A | N/A | 30 mL | Solvent |

Experimental Protocol

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: Add 3,6-dichloropyridazine (1.49 g, 10 mmol), cyclopropylboronic acid (0.90 g, 10.5 mmol), and K₂CO₃ (3.45 g, 25 mmol) to the flask.

-

Solvent Addition & Degassing: Add 30 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the suspension with Argon or N₂ gas for 15 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LCMS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of water. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0–20% EtOAc in Hexanes) to afford 3-chloro-6-cyclopropylpyridazine as an off-white solid[1].

Step 2: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

Mechanistic Insights & Causality

The pyridazine ring is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (

SNAr addition-elimination mechanism for hydrazine substitution.

Quantitative Reaction Parameters

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 5 mmol) | Role |

| 3-Chloro-6-cyclopropylpyridazine | 154.60 | 1.0 | 0.77 g | Electrophile |

| Hydrazine monohydrate (64%) | 50.06 | 8.0 | ~2.00 mL | Nucleophile/Base |

| Ethanol (Absolute) | 46.07 | N/A | 15 mL | Solvent |

Experimental Protocol

-

Preparation: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: Dissolve 3-chloro-6-cyclopropylpyridazine (0.77 g, 5 mmol) in 15 mL of absolute ethanol.

-

Hydrazine Addition: Slowly add hydrazine monohydrate (2.00 mL, ~40 mmol) dropwise at room temperature. Safety Note: Hydrazine is highly toxic and a suspected carcinogen; handle strictly within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, goggles).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. The reaction progress can be monitored by LCMS (looking for the mass of the target compound, [M+H]+ = 151.1).

-

Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Crystallization/Purification: Triturate the resulting crude residue with cold water (10 mL) to dissolve hydrazine hydrochloride salts. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford 3-Cyclopropyl-6-hydrazinylpyridazine. If further purity is required, recrystallization from ethanol/water can be performed.

Quality Control and Validation

To ensure the integrity of the synthesized 3-Cyclopropyl-6-hydrazinylpyridazine, the following analytical validations must be performed:

-

LCMS: Confirm the molecular ion peak at m/z 151.1 [M+H]+.

-

¹H NMR (DMSO-d6): Verify the presence of the cyclopropyl multiplet signals (typically around 1.0-1.2 ppm and 2.1-2.3 ppm), the two distinct aromatic pyridazine protons (d, J ~ 9 Hz) around 7.0-7.5 ppm, and the broad exchangeable signals for the -NH-NH₂ group.

References

-

Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

- Pesticidally active polycyclic derivatives with sulfur substituted five-membered ring heterocyles | US Patent 20180099970A1. google.com.

-

Pyridazine Nucleophilic Substitution Properties | Grokipedia. grokipedia.com. Available at:[Link]

Sources

Reaction conditions for 3-Cyclopropyl-6-hydrazinylpyridazine with aldehydes

Application Note: Synthesis of Pyridazinyl Hydrazones via Condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with Aldehydes

Executive Summary

The development of pyridazine-based pharmacophores is a cornerstone of modern medicinal chemistry, with hydrazone derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Specifically, 3-cyclopropyl-6-hydrazinylpyridazine serves as a highly versatile nucleophilic building block. The cyclopropyl moiety imparts favorable lipophilicity and metabolic stability, while the terminal hydrazinyl group allows for rapid diversification via Schiff base condensation with various aldehydes[3].

As a Senior Application Scientist, I have observed that while hydrazone formation is fundamentally straightforward, achieving high purity and quantitative yields with functionalized heteroaryl hydrazines requires precise control over reaction thermodynamics and pH. This technical guide outlines the mechanistic causality, optimized parameters, and a self-validating experimental protocol for synthesizing 3-cyclopropyl-6-(2-alkylidenehydrazinyl)pyridazines.

Mechanistic Causality: The "Why" Behind the Protocol

The condensation of 3-cyclopropyl-6-hydrazinylpyridazine with an aldehyde is an acid-catalyzed nucleophilic addition-elimination reaction[4][5]. Understanding the transition states of this reaction is critical for troubleshooting low yields.

-

Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by a mild acid (typically glacial acetic acid). This increases the electrophilicity of the carbonyl carbon[4].

-

Nucleophilic Attack: The terminal, primary amine nitrogen of the hydrazinyl group attacks the activated carbonyl, forming a tetrahedral carbinolamine (hemiaminal) intermediate[4][5].

-

Proton Shuttle & Dehydration: An intramolecular proton transfer converts the hydroxyl group into a superior leaving group (

). Subsequent dehydration (loss of water) yields the thermodynamically stable C=N double bond of the hydrazone[4].

The pH Paradox: The rate-determining step is highly pH-dependent, exhibiting a bell-shaped kinetic curve peaking between pH 4.0 and 5.5[5][6]. If the environment is too basic, the carbonyl remains unactivated. If the environment is too acidic (pH < 3.0), the terminal nitrogen of the hydrazine becomes protonated (forming an ammonium salt), which completely destroys its nucleophilicity and stalls the reaction[5].

Fig 1: Acid-catalyzed mechanism of hydrazone formation from 3-cyclopropyl-6-hydrazinylpyridazine.

Optimization of Reaction Parameters

To ensure a self-validating and reproducible system, the reaction conditions must balance solubility, activation energy, and equilibrium dynamics. The table below synthesizes the optimal quantitative data for this specific transformation.

| Parameter | Optimal Condition | Acceptable Range | Scientific Rationale |

| Solvent | Absolute Ethanol | MeOH, THF, aq. EtOH | Solubilizes both the polar pyridazine and lipophilic aldehydes; its boiling point (78 °C) provides ideal thermal energy for the endothermic dehydration step[7][8]. |

| Catalyst | Glacial Acetic Acid | 0.1 – 0.5 equivalents | Maintains the critical pH (4.0–5.5) required for carbonyl activation without deactivating the hydrazine nucleophile[5]. |

| Temperature | 78 °C (Reflux) | 60 °C – 80 °C | Overcomes the activation energy barrier for water elimination. Lower temperatures result in the accumulation of the carbinolamine intermediate[4]. |

| Stoichiometry | 1.0 : 1.1 (Hydrazine : Aldehyde) | 1.0 : 1.05 – 1.2 | A slight stoichiometric excess of the aldehyde drives the equilibrium forward via Le Chatelier's principle. Excess aldehyde is easily washed away with cold ethanol[7]. |

| Time | 2 – 4 hours | 1 – 6 hours | Highly dependent on the steric hindrance and electronic nature (electron-withdrawing vs. donating) of the aldehyde[5]. |

Standard Operating Protocol (SOP)

This step-by-step methodology is designed for a 1.0 mmol scale synthesis but can be linearly scaled up to 50 mmol without significant alterations to the thermodynamic profile.

Step 1: Reagent Preparation & Dissolution

-

Weigh 1.0 mmol of 3-cyclopropyl-6-hydrazinylpyridazine and transfer it to a clean, oven-dried 50 mL round-bottom flask.

-

Add 10 mL of absolute ethanol to the flask. Add a magnetic stir bar and stir at 400 rpm until the hydrazine is fully dissolved. Note: Mild heating (40 °C) may be required for complete dissolution.

Step 2: Electrophile & Catalyst Addition 3. Add 1.1 mmol of the target aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde) dropwise (if liquid) or in small portions (if solid) to the stirring solution[7]. 4. Immediately add 2 to 3 drops (approx. 0.1 mL) of glacial acetic acid to adjust the apparent pH of the solution to ~4.5[1][5].

Step 3: Reflux & Condensation 5. Attach a water-cooled reflux condenser to the flask. 6. Submerge the flask in a pre-heated silicone oil bath set to 80 °C to maintain a steady internal reflux (78 °C)[7][8]. 7. Allow the reaction to proceed for 2 to 4 hours under continuous stirring. The formation of the hydrazone is often indicated by a distinct color change (typically yellow to deep orange) and the gradual precipitation of the product as it becomes less soluble than the starting materials.

Step 4: Isolation & Purification 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Transfer the flask to an ice-water bath (4 °C) for 30 minutes to maximize the crystallization of the pyridazinyl hydrazone. 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 3 × 5 mL of ice-cold absolute ethanol to remove the unreacted aldehyde and trace acetic acid. 12. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure hydrazone.

Fig 2: Step-by-step experimental workflow for the synthesis of pyridazinyl hydrazones.

Analytical Characterization & Troubleshooting

Self-Validating Checkpoints:

-

TLC Monitoring: Use a solvent system of Dichloromethane:Methanol (95:5 v/v). The product hydrazone will typically have a higher

value than the highly polar starting hydrazine. -

NMR Signatures: In

NMR (DMSO-

Common Pitfalls:

-

No Precipitation Occurs: If the target aldehyde is highly aliphatic or possesses bulky electron-donating groups (e.g., 2,4,6-trimethoxybenzaldehyde), the resulting hydrazone may be highly soluble in ethanol. Solution: Concentrate the solvent in vacuo to 1/3 of its volume, or add cold distilled water dropwise until the solution becomes turbid, then chill to induce crystallization[1].

-

Degradation/Blackening of Solution: Indicates thermal decomposition or over-acidification. Solution: Ensure the oil bath does not exceed 85 °C and strictly limit acetic acid to catalytic quantities.

References

1.[3] Benchchem. "Historical Development and Early Research Trends of Hydrazinylpyridazines." Available at: 2.[7] Ambeed. "4-Formylbenzoic acid | General Procedure." Available at: 3.[9] MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." Available at: 4.[1] Orient J Chem. "Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones." Available at: 5.[2] PubMed. "Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents." Available at: 6.[4] OrgoSolver. "Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation." Available at: 7.[5] Benchchem. "The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide." Available at: 8.[6] National Center for Biotechnology Information (NCBI). "Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange." Available at: 9.[8] ResearchGate. "Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Available at: 10.[10] ResearchGate. "Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds." Available at:

Sources

- 1. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-hydrazinylpyridazine | 952603-84-8 | Benchchem [benchchem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Formylbenzoic acid | Tetraphthalaldehydic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Cyclization Protocols for 3-Cyclopropyl-6-hydrazinylpyridazine

Executive Summary & Strategic Value

The 3-cyclopropyl-6-hydrazinylpyridazine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and antitubercular agents. The combination of the cyclopropyl motif —which enhances metabolic stability and lipophilicity without the steric bulk of a phenyl group—and the reactive hydrazine moiety allows for the rapid construction of fused bicyclic heteroaromatics.

This guide details the protocols for cyclizing this precursor into three critical scaffolds:

-

[1,2,4]Triazolo[4,3-b]pyridazines (via carboxylic acids/orthoesters).

-

Tetrazolo[1,5-b]pyridazines (via nitrosation).

-

[1,2,4]Triazolo[4,3-b]pyridazine-3-thiones (via carbon disulfide).

Critical Consideration: While the pyridazine ring is robust, the cyclopropyl group introduces specific stability constraints. Protocols must avoid harsh Lewis acids (e.g.,

Chemical Structure & Reactivity Profile

Precursor Analysis

-

Compound: 3-Cyclopropyl-6-hydrazinylpyridazine

-

Nucleophilic Center: The terminal nitrogen (

) of the hydrazine group is the primary nucleophile. -

Electrophilic Partners: Carboxylic acids, aldehydes (oxidative), isothiocyanates, and nitrous acid.

Reaction Pathways Overview

The following diagram illustrates the divergent synthesis pathways available from the core hydrazine intermediate.

Figure 1: Divergent cyclization pathways for 3-cyclopropyl-6-hydrazinylpyridazine. Color codes indicate distinct pharmacological scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines

This is the most common transformation, yielding a scaffold found in numerous bioactive compounds.

Method A1: Thermal Condensation with Carboxylic Acids (Standard)

Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbon followed by acid-catalyzed dehydration.

Suitability: Best for R = H, Me, Et,

-

Reagents:

-

Substrate: 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq)

-

Solvent/Reagent: Formic acid (for R=H) or Acetic acid (for R=Me). Use as solvent (10-20 volumes).

-

Catalyst: None usually required; the acid acts as both reagent and catalyst.

-

-

Procedure:

-

Dissolve the hydrazine in the carboxylic acid.

-

Reflux the mixture (

) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). -

Work-up: Concentrate under reduced pressure to remove excess acid.

-

Neutralize the residue with saturated

solution (Caution: -

Extract with Ethyl Acetate (

) or filter the precipitate if the solid forms directly upon neutralization. -

Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).

-

Method A2: Oxidative Cyclization with Aldehydes (Mild Conditions)

Mechanism: Formation of hydrazone followed by oxidative ring closure. Suitability: Best for sensitive R groups or when the carboxylic acid is not available. Preserves the cyclopropyl ring from harsh acidic reflux.

-

Reagents:

-

Substrate (1.0 eq)

-

Aldehyde (1.1 eq)

-

Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) or Chloramine-T.

-

Solvent: DCM or Ethanol.

-

-

Procedure:

-

Stir hydrazine and aldehyde in solvent at RT for 1–2 hours to form the hydrazone intermediate (verify by TLC).

-

Add PIDA portion-wise at

. -

Stir at RT for 2–4 hours.

-

Work-up: Quench with aqueous

. Extract with DCM.

-

Protocol B: Synthesis of Tetrazolo[1,5-b]pyridazines

Application: Bioisosteres of carboxylic acids; high metabolic stability.

-

Reagents:

-

Substrate (1.0 eq)

-

Sodium Nitrite (

) (1.2 eq) -

Acid: Acetic Acid (solvent) or dilute HCl (

).

-

-

Procedure:

-

Dissolve substrate in Acetic Acid (or 10% HCl) and cool to

in an ice bath. -

Add

solution (in water) dropwise, maintaining temperature -

Stir for 1 hour at

, then allow to warm to RT over 2 hours. -

Observation: Evolution of gas may occur; a solid precipitate typically forms.

-

Work-up: Pour into ice water. Filter the solid.[1] Wash with cold water and diethyl ether.

-

Note on Azido-Tetrazole Equilibrium: These compounds often exist in equilibrium between the fused tetrazole and the 6-azidopyridazine form. In the solid state, the tetrazole usually predominates.

-

Protocol C: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-thiones

Application: Precursors for S-alkylation to generate thioethers.

-

Reagents: